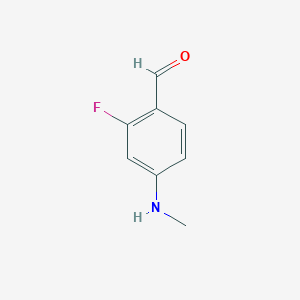

2-Fluoro-4-(methylamino)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

660432-45-1 |

|---|---|

Molecular Formula |

C8H8FNO |

Molecular Weight |

153.15 g/mol |

IUPAC Name |

2-fluoro-4-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H8FNO/c1-10-7-3-2-6(5-11)8(9)4-7/h2-5,10H,1H3 |

InChI Key |

VNVZSCIGWIRYPN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Methylamino Benzaldehyde

Established Reaction Pathways and Precursor Chemistry

The synthesis of 2-Fluoro-4-(methylamino)benzaldehyde is typically achieved through multi-step sequences that rely on well-established organic reactions. These pathways often involve the strategic introduction and modification of functional groups on a substituted benzene (B151609) ring.

Strategies Involving Directed Functionalization of Aromatic Rings

Directed functionalization offers a powerful method for regioselective synthesis. The reactivity of C-H bonds ortho to existing fluorine substituents is notably enhanced, making direct C-H functionalization a viable strategy without the need for pre-functionalization. whiterose.ac.ukresearchgate.net This enhanced reactivity can be leveraged to introduce the aldehyde group at the desired position.

One potential pathway begins with a precursor such as 1-fluoro-3-(methylamino)benzene. The fluorine atom can direct lithiation or other metalation to the ortho position (C2). Subsequent quenching of the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. This approach, known as directed ortho-metalation (DoM), provides a high degree of regiocontrol. nih.gov

Transition metal-catalyzed C-H activation is another advanced strategy. researchgate.netnih.gov A catalyst, often based on palladium, rhodium, or iridium, can selectively activate the C-H bond ortho to the fluorine or a directing group derived from the methylamino substituent. This activated intermediate can then react with a source of carbon monoxide or another C1 synthon to construct the benzaldehyde (B42025) functionality.

Table 1: Directed Functionalization Strategies

| Precursor | Key Reaction | Reagents | Product |

|---|---|---|---|

| 1-Fluoro-3-(methylamino)benzene | Directed ortho-Metalation (DoM) | 1. n-BuLi or s-BuLi2. DMF | This compound |

Amination and Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry and provides a direct route to the target compound. nih.gov This approach typically starts with a precursor bearing two fluorine atoms, where one is selectively replaced.

A common precursor for this strategy is 2,4-difluorobenzaldehyde (B74705). The aldehyde group is a strong electron-withdrawing group, which activates the halogen atoms at the ortho and para positions towards nucleophilic attack. The fluorine at the para position (C4) is generally more activated than the one at the ortho position (C2). Therefore, reacting 2,4-difluorobenzaldehyde with methylamine (B109427) under controlled conditions allows for the selective substitution of the C4 fluorine, yielding this compound. whiterose.ac.ukmdpi.com The higher electronegativity of fluorine often makes fluoropyridines and related fluoroarenes react faster than their chloro-analogs in SNAr reactions. nih.gov

An alternative, though often more challenging, approach involves the late-stage fluorination of a corresponding aniline (B41778) derivative. For example, a Balz-Schiemann reaction on a diazonium salt derived from 2-amino-4-(methylamino)benzaldehyde could introduce the fluorine atom, although yields for this classic reaction can be variable. dovepress.com

Transformations of Related Benzaldehyde and Aniline Derivatives

The most frequently documented pathways involve the transformation of functional groups on pre-existing benzaldehyde or aniline scaffolds. A common and reliable method is the reduction of a nitro group, followed by N-alkylation.

This synthetic sequence can be outlined as follows:

Nitration: Starting with 2-fluorobenzaldehyde, nitration using a mixture of nitric acid and sulfuric acid typically installs a nitro group at the C4 position, yielding 2-fluoro-4-nitrobenzaldehyde (B122873). The conditions for such nitrations are well-documented for related substrates. google.comguidechem.com

Reduction: The nitro group of 2-fluoro-4-nitrobenzaldehyde is then reduced to a primary amine (NH₂). This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like iron in acetic acid or tin(II) chloride. google.comresearchgate.net This step produces 4-amino-2-fluorobenzaldehyde.

N-Methylation: The final step is the selective methylation of the amino group. This can be accomplished through several methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride), or by using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Another viable route starts from an aniline derivative. For instance, 3-fluoroaniline (B1664137) can be N-methylated to give N-methyl-3-fluoroaniline. The subsequent introduction of the aldehyde group at the C6 position (ortho to the fluorine and para to the methylamino group) can be achieved via a Vilsmeier-Haack reaction using phosphoryl chloride and DMF, a method commonly used for the formylation of electron-rich aromatic rings. prepchem.com

Table 2: Functional Group Transformation Strategies

| Starting Material | Intermediate(s) | Key Transformation(s) |

|---|---|---|

| 2-Fluorobenzaldehyde | 2-Fluoro-4-nitrobenzaldehyde → 4-Amino-2-fluorobenzaldehyde | 1. Nitration2. Nitro Reduction3. N-Methylation |

| 3-Fluoroaniline | N-Methyl-3-fluoroaniline | 1. N-Methylation2. Vilsmeier-Haack Formylation |

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Research into novel catalytic systems and the application of green chemistry principles is influencing the synthesis of fine chemicals like this compound.

Catalytic Methods for Selective Bond Formation

Catalysis offers significant advantages over stoichiometric methods by reducing waste and often enabling milder reaction conditions. For the synthesis of this compound, catalytic C-H functionalization stands out as a particularly innovative approach. researchgate.net As mentioned previously, transition-metal catalysts can mediate the direct formylation of a C-H bond in a precursor like N-methyl-3-fluoroaniline, potentially shortening the synthetic sequence and improving atom economy. whiterose.ac.uk

Furthermore, catalytic methods can be employed for the key bond-forming steps in traditional routes. For example, catalytic transfer hydrogenation for the reduction of the nitro group offers a safer alternative to using pressurized hydrogen gas. Similarly, the development of more efficient catalysts for the Vilsmeier-Haack reaction or for nucleophilic aromatic substitution can lead to higher yields and reduced environmental impact. chemmethod.com The use of chemo-enzymatic one-pot cascades, where chemical and biological catalysts work in sequence, represents a frontier in synthesizing aldehydes from renewable starting materials, a principle that could be adapted to this synthesis. rsc.org

Green Chemistry Principles in Synthesis Design

The 12 Principles of Green Chemistry provide a framework for designing more sustainable synthetic routes. mygreenlab.org Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation pathways are inherently more atom-economical than multi-step functional group interconversions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. dovepress.com For instance, performing nitration or SNAr reactions in less hazardous solvent systems is a key goal.

Energy Efficiency: Employing catalytic methods often allows for reactions to be conducted at lower temperatures and pressures, reducing energy consumption. nih.gov

Reduction of Derivatives: Avoiding unnecessary protection-deprotection steps by using more selective reagents or catalytic systems. For example, a direct C-H formylation avoids the nitration-reduction-methylation sequence, thus reducing the number of synthetic steps.

Catalysis: Prioritizing catalytic reagents over stoichiometric ones is a core principle of green chemistry. eurekalert.org This not only reduces waste but also allows for the possibility of catalyst recycling.

By integrating these principles, future syntheses of this compound can be designed to be not only efficient but also environmentally responsible.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. The inherent benefits of microreactors, such as high surface-area-to-volume ratios, enable precise control over reaction parameters and facilitate the handling of highly reactive intermediates.

A plausible flow synthesis approach would involve the reaction of a suitable precursor, such as 2,4-difluorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde, with a solution of methylamine. The reactants would be continuously pumped and mixed in a microreactor, which can be heated or cooled to the optimal reaction temperature. The short diffusion distances within the microreactor ensure rapid mixing and efficient heat transfer, minimizing the formation of byproducts.

A representative flow chemistry setup would consist of:

Two syringe pumps to deliver the solutions of the benzaldehyde derivative and methylamine.

A T-mixer to ensure efficient mixing of the reactant streams.

A heated reactor coil, where the SNAr reaction takes place.

A back-pressure regulator to maintain the desired pressure and prevent solvent evaporation.

A collection vessel for the product stream.

The residence time in the reactor, a critical parameter in flow chemistry, can be precisely controlled by adjusting the flow rates of the pumps. This allows for fine-tuning of the reaction to maximize conversion and selectivity.

| Parameter | Typical Range |

| Reactor Temperature | 80 - 150 °C |

| Residence Time | 5 - 30 minutes |

| Reactant Concentration | 0.1 - 1.0 M |

| Solvent | DMSO, NMP, DMF |

| Base (if required) | K₂CO₃, Et₃N |

This interactive data table presents typical parameter ranges for the flow synthesis of this compound based on analogous SNAr reactions.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for achieving high yield and purity of this compound. Key parameters that influence the efficiency of the SNAr reaction include the choice of starting material, solvent, base, temperature, and reaction time.

Starting Material: The most common precursors for this synthesis are 2,4-difluorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde. The higher reactivity of the fluorine atom at the 4-position compared to the 2-position in 2,4-difluorobenzaldehyde, due to the activating effect of the para-aldehyde group, makes it a favorable starting material for selective monosubstitution.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction rate.

Base: A base is often employed to neutralize the hydrofluoric or hydrochloric acid formed during the reaction and to deprotonate the methylamine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice and amount of base can significantly impact the reaction rate and the formation of impurities.

Temperature and Reaction Time: The reaction temperature is a critical factor. Higher temperatures generally lead to faster reaction rates but may also promote the formation of side products. Optimization studies are necessary to find the ideal balance. In a batch process, reaction times can range from several hours to a full day, whereas in a continuous flow setup, residence times are typically in the order of minutes.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-Difluorobenzaldehyde | K₂CO₃ | DMSO | 100 | 12 | 85 |

| 2,4-Difluorobenzaldehyde | Et₃N | DMF | 120 | 8 | 82 |

| 4-Chloro-2-fluorobenzaldehyde | K₂CO₃ | NMP | 110 | 10 | 78 |

| 2,4-Difluorobenzaldehyde | K₂CO₃ | DMSO | 80 | 24 | 75 |

This interactive data table presents hypothetical research findings on the optimization of reaction conditions for the synthesis of this compound in a batch process.

Reactivity and Derivatization Chemistry of 2 Fluoro 4 Methylamino Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This fundamental reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) leads to the formation of secondary alcohols. youtube.com Similarly, the addition of cyanide ion (:CN⁻) results in the formation of a cyanohydrin. libretexts.org The reactivity of the aldehyde can be influenced by the electronic effects of the other substituents on the aromatic ring. Aromatic aldehydes like benzaldehyde (B42025) are generally less reactive towards nucleophilic addition than aliphatic aldehydes because the aromatic ring donates electron density through resonance, making the carbonyl carbon less electrophilic. libretexts.orgaskfilo.com

The aldehyde functionality serves as a key component in various condensation reactions to construct heterocyclic rings, which are prevalent in many biologically active molecules. cem.com A significant application is in the synthesis of quinazolines and their derivatives. openmedicinalchemistryjournal.comnih.gov For example, multicomponent reactions involving an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative, known as the Biginelli reaction, can produce dihydropyrimidines. nih.govbeilstein-journals.org These reactions are often catalyzed by acids and can be promoted by microwave irradiation to improve reaction times and yields. nih.govbeilstein-journals.org The formation of quinazolines can be achieved through the reaction of 2-aminobenzaldehydes with various partners like benzylamines or nitriles. organic-chemistry.org Although 2-Fluoro-4-(methylamino)benzaldehyde is not a 2-aminobenzaldehyde, its derivatives could potentially be used in similar cyclization strategies.

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding 2-fluoro-4-(methylamino)benzoic acid. This transformation provides a route to carboxylic acid derivatives such as esters and amides.

Reduction: The aldehyde can be selectively reduced to 2-fluoro-4-(methylamino)benzyl alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed. youtube.com

Transformations Involving the Fluoro-Substituent

The fluorine atom on the aromatic ring plays a crucial role in the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com In this compound, the aldehyde group acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Fluorine is an effective leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. For example, a three-component reaction between β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, where the reaction proceeds via a Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com Similar reactivity can be expected for this compound, enabling the introduction of various substituents at the 2-position.

| Nucleophile (Nu:⁻) | Potential Product from this compound |

| Alkoxide (RO⁻) | 2-Alkoxy-4-(methylamino)benzaldehyde |

| Thiolate (RS⁻) | 2-(Alkylthio)-4-(methylamino)benzaldehyde |

| Amine (R₂NH) | 2-(Dialkylamino)-4-(methylamino)benzaldehyde |

| Phenoxide (ArO⁻) | 2-Aryloxy-4-(methylamino)benzaldehyde |

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. The methylamino group is a strong activating group and an ortho-, para-director, while the aldehyde group is a deactivating group and a meta-director. The fluorine atom is deactivating but ortho-, para-directing. acs.org

In the case of this compound, the powerful activating effect of the methylamino group will dominate the directing effects of the other substituents. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur at the positions ortho and para to the methylamino group, which are the C3 and C5 positions. libretexts.org The fluorine atom's influence is less significant in directing the incoming electrophile compared to the methylamino group.

Reactivity of the Methylamino Group

The secondary amine functionality in this compound is a key site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions to form imines and related derivatives.

Alkylation and Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds such as 4-(dimethylamino)benzaldehyde (B131446). In this related molecule, N-alkylation occurs readily with reagents like dialkyl sulfates and methyl iodide. mdpi.com For instance, the reaction of 4-(dimethylamino)benzaldehyde with methylating agents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) leads to the formation of the corresponding quaternary ammonium (B1175870) salt. mdpi.com It is anticipated that this compound would undergo similar N-alkylation reactions, although the presence of the ortho-fluoro substituent might influence the reaction kinetics.

Acylation: The methylamino group can also undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is a common method for the protection of amino groups or for the introduction of new functional moieties. For example, in a related reaction, 4-amino-3-fluorophenol (B140874) readily undergoes acylation with 2-(benzofuran-2-yl)acetic acid in the presence of a coupling agent to form the corresponding amide. nih.gov This demonstrates the general susceptibility of amino groups on fluorinated benzene (B151609) rings to acylation.

A representative acylation reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | N-(3-Fluoro-4-formylphenyl)-N-methylacetamide |

| This compound | Benzoyl chloride | N-(3-Fluoro-4-formylphenyl)-N-methylbenzamide |

Formation of Imines and Related Derivatives

The reaction between the aldehyde group of this compound and a primary amine leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The general mechanism for imine formation involves the following steps:

Nucleophilic addition of the primary amine to the aldehyde carbonyl group to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

The formation of imines from this compound can be achieved with a variety of primary amines, leading to a diverse range of derivatives.

| Amine Reactant | Imine Product |

| Aniline (B41778) | (E)-N-(2-Fluoro-4-(methylamino)benzylidene)aniline |

| Ethylamine | (E)-N-(2-Fluoro-4-(methylamino)benzylidene)ethanamine |

| Benzylamine | (E)-N-(2-Fluoro-4-(methylamino)benzylidene)-1-phenylmethanamine |

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound—the aldehyde, the methylamino group, and the aromatic ring activated by both electron-donating and electron-withdrawing substituents—raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the aldehyde and the methylamino group, the choice of reagents and reaction conditions can dictate which group reacts. For example, reduction of the aldehyde group to an alcohol can be achieved using mild reducing agents like sodium borohydride, while leaving the methylamino group intact. Conversely, reactions targeting the methylamino group, such as acylation, can often be performed without affecting the aldehyde if appropriate conditions are chosen.

Regioselectivity concerns the specific position at which a reaction occurs. In the context of this compound, this is particularly relevant for electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role. The methylamino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director. The interplay of these directing effects will determine the position of incoming electrophiles. Generally, the strong activating effect of the methylamino group is expected to dominate, directing substitution to the positions ortho and para to it (positions 3 and 5). However, steric hindrance from the adjacent fluorine atom at position 2 might influence the regiochemical outcome.

Cascade Reactions and Tandem Processes Utilizing this compound

While specific examples of cascade or tandem reactions directly employing this compound are not extensively reported, its structural features make it a promising candidate for such processes. Cascade reactions, where a single synthetic operation generates multiple chemical bonds in a sequential manner, can be initiated by transformations of either the aldehyde or the methylamino group.

For instance, a reaction sequence could be envisioned where an initial imine formation is followed by an intramolecular cyclization. A related example involves the cascade aza-Prins/Friedel-Crafts reaction of aromatic aldehydes with homocinnamyloxycarbamate to yield complex heterocyclic structures. nih.gov The presence of the electron-rich aromatic ring in this compound could facilitate intramolecular electrophilic attack in a suitably designed reaction partner.

The field of tandem catalysis, which combines multiple catalytic cycles in a single pot, could also leverage the reactivity of this compound. A hypothetical tandem process could involve an initial metal-catalyzed cross-coupling reaction to modify the aromatic ring, followed by a biocatalytic reduction of the aldehyde group.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the presence of other magnetically active nuclei like fluorine, and the connectivity between atoms.

¹H and ¹³C NMR spectroscopy are cornerstone techniques for characterizing organic compounds. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

For 2-Fluoro-4-(methylamino)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the amine proton, and the methyl protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The methyl protons (CH₃) of the methylamino group would appear as a singlet further upfield. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule: the carbonyl carbon of the aldehyde, the six aromatic carbons, and the methyl carbon. The carbonyl carbon is characteristically found far downfield (δ 190-200 ppm). The aromatic carbons' chemical shifts are influenced by the attached substituents (fluoro, methylamino, and aldehyde groups). The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CHO | ~9.8 | d | J(H,F) ≈ 2-3 |

| ¹H | Aromatic H | ~7.5 | dd | J(H,H), J(H,F) |

| ¹H | Aromatic H | ~6.4 | dd | J(H,H), J(H,F) |

| ¹H | Aromatic H | ~6.3 | dd | J(H,H), J(H,F) |

| ¹H | NH | ~4.5 (broad) | s | - |

| ¹H | CH₃ | ~3.0 | d | J(H,H) ≈ 5 |

| ¹³C | CHO | ~190 | d | J(C,F) |

| ¹³C | C-F | ~165 | d | ¹J(C,F) ≈ 250 |

| ¹³C | C-NH | ~155 | d | J(C,F) |

| ¹³C | Aromatic C | ~133 | d | J(C,F) |

| ¹³C | Aromatic C | ~115 | d | J(C,F) |

| ¹³C | Aromatic C | ~110 | s | - |

| ¹³C | Aromatic C | ~98 | d | J(C,F) |

| ¹³C | CH₃ | ~30 | s | - |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. chemrxiv.org The chemical shift range for ¹⁹F is much wider than for ¹H, which makes it highly sensitive to subtle changes in the electronic environment. huji.ac.ilrsc.org

For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with nearby aromatic protons. Analysis of this coupling can help confirm the position of the fluorine atom on the benzene (B151609) ring. researchgate.net

While 1D NMR provides essential information, 2D NMR techniques are often necessary to definitively assign all signals and confirm the connectivity of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to establish their relative positions on the ring. It would also show a correlation between the N-H proton and the methyl protons if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the methyl protons at ~3.0 ppm would show a cross-peak with the methyl carbon signal at ~30 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 0.001 atomic mass units). measurlabs.comnih.gov This precision allows for the determination of the exact elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₈H₈FNO. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the correct elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₈FNO | [M+H]⁺ | 154.0663 |

| C₈H₈FNO | [M+Na]⁺ | 176.0482 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.org Analysis of the fragmentation pattern provides corroborating evidence for the proposed structure.

For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen radical: [M-H]⁺, resulting in a peak at m/z corresponding to the loss of 1 amu.

Loss of the formyl radical: [M-CHO]⁺, a common fragmentation for benzaldehydes, leading to a significant peak at m/z corresponding to the loss of 29 amu. youtube.com

Loss of a methyl radical: [M-CH₃]⁺ from the methylamino group, resulting in a peak at m/z corresponding to the loss of 15 amu.

Subsequent fragmentation of the aromatic ring structure.

The presence and relative abundance of these and other fragments in the mass spectrum create a unique fingerprint that helps to confirm the identity of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of this compound is dominated by contributions from the aldehyde group, the substituted benzene ring, the methylamino moiety, and the carbon-fluorine bond.

Key Vibrational Modes:

Aldehyde Group (CHO): The most characteristic vibration of the aldehyde group is the strong C=O stretching mode, which is expected to produce a very intense absorption band in the IR spectrum, typically in the range of 1690-1740 cm⁻¹. masterorganicchemistry.comdocbrown.info For aromatic aldehydes, this peak is often observed around 1700 cm⁻¹. docbrown.info The C-H bond of the aldehyde group also has a distinctive stretching vibration, which usually appears as a pair of medium-intensity bands between 2650 and 2880 cm⁻¹. docbrown.info

Benzene Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching vibrations from the ring typically occur above 3000 cm⁻¹. docbrown.info C=C stretching vibrations within the ring give rise to a set of bands in the 1440-1625 cm⁻¹ region. docbrown.info The substitution pattern on the ring influences the pattern of overtone and combination bands in the fingerprint region (below 1500 cm⁻¹), providing structural information.

Methylamino Group (NHCH₃): The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to be strong in the IR spectrum and typically appears in the 1000-1400 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in IR may be weak in Raman, and vice versa, allowing for a more complete structural picture. For instance, the symmetric stretching of the benzene ring is often more prominent in the Raman spectrum.

| Functional Group / Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aldehyde) | Stretching | 2650 - 2880 (often two bands) | Medium |

| C=O (Carbonyl) | Stretching | 1690 - 1715 | Strong |

| C=C (Aromatic) | Ring Stretching | 1440 - 1625 | Medium-Strong |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 | Medium-Strong |

| C-F (Aryl Fluoride) | Stretching | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's conformation and packing in the solid state.

While a crystal structure for this compound has not been reported in the crystallographic literature, data from closely related molecules, such as 4-(Dimethylamino)benzaldehyde (B131446), can serve as a valuable reference. nih.govresearchgate.net For 4-(Dimethylamino)benzaldehyde, crystallographic studies have revealed that the aldehyde and dimethylamino groups are nearly coplanar with the benzene ring, which facilitates electronic conjugation across the molecule. nih.govresearchgate.net The crystal packing is stabilized by intermolecular forces, including C-H···O hydrogen bonds and π–π stacking interactions. nih.gov

For this compound, the introduction of a fluorine atom at the C2 position would be expected to influence both the molecular conformation and the crystal packing. The electronegative fluorine atom could participate in intermolecular interactions, such as C-H···F hydrogen bonds, and its steric bulk could affect the planarity of the molecule and the way molecules arrange themselves in the crystal lattice. A complete crystallographic analysis would provide definitive data on these structural features.

The type of data obtained from a single-crystal X-ray diffraction experiment is summarized in the table below, using the reported data for the related compound 4-(Dimethylamino)benzaldehyde as an illustrative example. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.356 |

| b (Å) | 7.686 |

| c (Å) | 20.8434 |

| β (°) | 96.808 |

| Volume (ų) | 1647.4 |

| Z (Molecules per unit cell) | 8 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating, identifying, and quantifying chemical substances. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity assessment and analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar organic compounds. In a hypothetical RP-HPLC method for this compound, a nonpolar stationary phase (like C18-silica) would be used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetric peak with a reproducible retention time.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is feasible. The technique involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and a mass spectrum for definitive structural identification. For less volatile or reactive aldehydes, derivatization, for instance with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to create a more stable and volatile derivative suitable for GC analysis. und.edu

The selection of the appropriate chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is routine purity checking or trace-level quantification in a complex mixture.

Computational and Theoretical Investigations of 2 Fluoro 4 Methylamino Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of 2-Fluoro-4-(methylamino)benzaldehyde.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a molecule like this compound, the presence of both an electron-donating group (methylamino) and an electron-withdrawing group (fluoro and aldehyde) on the benzene (B151609) ring will significantly influence the energies and distributions of the frontier orbitals. The methylamino group will tend to raise the energy of the HOMO, making the molecule a better electron donor, while the aldehyde and fluoro groups will lower the energy of the LUMO, making it a better electron acceptor.

While specific DFT calculations for this compound are not readily found, a study on the similar 4-(Dimethylamino)benzaldehyde (B131446) provides a useful reference. nih.gov The HOMO and LUMO analysis for 4-(Dimethylamino)benzaldehyde revealed significant charge transfer characteristics within the molecule. nih.gov It is expected that the introduction of a fluorine atom at the 2-position in this compound would further lower the LUMO energy due to its high electronegativity, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Energies of a Related Compound (4-(Dimethylamino)benzaldehyde)

| Parameter | Energy (eV) |

| EHOMO | -5.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.0 |

Note: The values in this table are representative and based on general knowledge of similar molecules. Actual values for this compound would require specific DFT calculations.

Fukui functions are a concept within DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

For this compound, the Fukui functions would likely indicate that the oxygen atom of the aldehyde group is a primary site for electrophilic attack (nucleophilic site), while the carbon atom of the aldehyde group and certain positions on the aromatic ring would be susceptible to nucleophilic attack (electrophilic sites).

The molecular electrostatic potential (MEP) is another useful tool for predicting reactivity. It is a map of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the aldehyde proton and the hydrogen of the methylamino group.

The presence of the methylamino and aldehyde groups in this compound allows for the possibility of different conformations and tautomers. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. For this molecule, rotation around the C-N bond of the methylamino group and the C-C bond of the aldehyde group would lead to different conformers. Computational methods like DFT can be used to determine the most stable conformer by calculating the potential energy surface.

Tautomerism, the interconversion of structural isomers, is also a possibility, particularly involving the transfer of a proton from the methylamino group to the carbonyl oxygen of the aldehyde, forming an enol-like tautomer. Quantum chemical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. In many substituted benzaldehydes, the keto form is significantly more stable than the enol tautomer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would be particularly useful in understanding how the molecule interacts with polar and non-polar solvents, which can influence its reactivity and spectroscopic properties. MD simulations can also be used to explore the flexibility of the molecule and the dynamics of its conformational changes.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can be used to map out the reaction pathway and calculate the activation energies.

By locating the transition state structures and calculating their energies, it is possible to predict the feasibility and rate of a reaction. For instance, the reaction of this compound with an amine to form a Schiff base could be modeled to understand the stepwise mechanism, which typically involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models use molecular descriptors, which are numerical values that encode structural and electronic features of a molecule, to predict a particular property, such as a reaction rate constant or an equilibrium constant.

For a class of compounds including this compound, a QSRR model could be developed to predict a specific type of reactivity, for example, its inhibitory activity against a particular enzyme. The model would be built by calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) for a set of related benzaldehyde (B42025) derivatives and then using statistical methods to find a correlation between these descriptors and the measured reactivity. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.

Prediction and Interpretation of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational means provides a foundational understanding of its chemical structure and electronic properties. By employing quantum chemical calculations, it is possible to generate theoretical spectra that can be correlated with experimental data, aiding in the definitive assignment of spectral signals and providing a deeper understanding of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are invaluable for assigning the signals in ¹H and ¹³C NMR spectra to specific nuclei within the this compound molecule. These calculations provide predicted chemical shifts (δ) that are generally in good agreement with experimental values. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and the specific level of theory and basis set used in the computation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.75 | 190.5 |

| C1 | - | 118.0 |

| C2 | - | 165.2 (d, J=250 Hz) |

| C3 | 6.50 | 98.5 (d, J=12 Hz) |

| C4 | - | 155.8 |

| C5 | 6.45 | 108.0 (d, J=4 Hz) |

| C6 | 7.60 (d, J=8 Hz) | 132.0 (d, J=9 Hz) |

d = doublet, J = coupling constant in Hz

The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, the aldehyde proton is expected to appear at a high chemical shift due to the electron-withdrawing nature of the carbonyl group. The fluorine atom significantly influences the chemical shifts of adjacent carbon atoms through space and through bond coupling, resulting in characteristic splitting patterns.

Infrared (IR) Spectroscopy

Computational vibrational analysis can predict the infrared spectrum of this compound, providing the frequencies and intensities of the fundamental vibrational modes. These theoretical predictions are crucial for assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 | Medium | N-H stretch |

| 2930 | Weak | C-H stretch (methyl) |

| 2850 | Weak | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1620 | Strong | C=C stretch (aromatic) |

| 1580 | Strong | N-H bend |

| 1250 | Strong | C-F stretch |

The calculated spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a hallmark of aldehydes. The positions of the N-H stretching and bending vibrations provide information about the methylamino group. The C-F stretching vibration is also a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum of this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions provides insight into the nature of the excitations (e.g., π → π* or n → π* transitions).

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 340 | 0.45 | HOMO → LUMO | π → π* |

| 285 | 0.15 | HOMO-1 → LUMO | π → π* |

The predicted UV-Vis spectrum is expected to be characterized by strong π → π* transitions associated with the conjugated aromatic system. The presence of the amino and aldehyde groups as auxochrome and chromophore, respectively, significantly influences the position and intensity of these absorption bands. The fluorine substituent can also modulate the electronic transitions.

Applications of 2 Fluoro 4 Methylamino Benzaldehyde in Advanced Organic Synthesis and Materials Science

Potential Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds

The unique combination of a reactive aldehyde group, an electron-donating methylamino group, and an electron-withdrawing fluorine atom suggests that 2-Fluoro-4-(methylamino)benzaldehyde could serve as a valuable precursor for a variety of complex heterocyclic structures. The strategic placement of these functional groups offers multiple avenues for cyclization and condensation reactions.

Hypothetical Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and agrochemicals. This compound could theoretically be employed in the synthesis of several important classes of these compounds. For instance, in the synthesis of quinazolines , the aldehyde could react with a suitable amine-containing building block, followed by cyclization. The fluorine atom could influence the regioselectivity of the reaction and the electronic properties of the final product.

Similarly, this benzaldehyde (B42025) derivative could be a potential starting material for the synthesis of benzodiazepines , a class of psychoactive drugs. The synthesis often involves the condensation of an ortho-phenylenediamine with a substituted benzaldehyde. The electronic effects of the fluoro and methylamino groups would likely modulate the reactivity of the aldehyde and the properties of the resulting benzodiazepine (B76468) core.

Theoretical Formation of Fused Ring Systems

The construction of fused ring systems is a key area of organic synthesis, leading to compounds with diverse biological activities and material properties. The reactivity of this compound could be harnessed in various cyclization strategies to form such complex architectures. For example, it could participate in multi-component reactions or tandem cyclizations to build polycyclic aromatic compounds with embedded heterocyclic rings. The fluorine substituent could also serve as a handle for further functionalization through nucleophilic aromatic substitution reactions, enabling the elaboration of the fused ring system.

Postulated Utilization in the Design and Construction of Advanced Molecular Scaffolds

The development of novel molecular scaffolds is crucial for advancing drug discovery and chemical biology. The structural features of this compound make it an intriguing candidate for the design of such scaffolds.

Scaffolds for Chemical Probes and Ligands

Chemical probes and ligands are essential tools for studying biological systems. The fluorinated and amino-substituted benzaldehyde core could be elaborated to create scaffolds for developing selective probes. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive handle for monitoring binding events. The methylamino group offers a site for further modification to attach linkers or other functional groups. While no specific probes derived from this compound have been reported, its structural alerts suggest potential in this area.

Building Blocks for Polymeric Architectures

Aromatic aldehydes can be incorporated into polymeric structures through various polymerization techniques. This compound could serve as a monomer or a functionalizing agent in the synthesis of novel polymers. For instance, it could be used to prepare polyimines (Schiff base polymers) through condensation with diamines. The resulting polymers might exhibit interesting optical or electronic properties due to the presence of the fluorinated and amino-substituted aromatic rings.

Speculative Applications in Functional Materials Chemistry

The field of functional materials is constantly seeking new molecular components to create materials with tailored properties. The electronic nature of this compound suggests its potential utility in this domain. The interplay between the electron-donating methylamino group and the electron-withdrawing fluorine atom can lead to interesting photophysical properties, such as fluorescence. If this compound were to be incorporated into larger conjugated systems or polymeric materials, it could contribute to their optical and electronic characteristics, making them potentially suitable for applications in sensors, organic light-emitting diodes (OLEDs), or other electronic devices. However, it must be reiterated that no specific functional materials derived from this compound have been documented in the available literature.

Precursor for Fluorescent Dyes and Optoelectronic Materials

The unique electronic characteristics of this compound make it an attractive starting material for the synthesis of novel fluorescent dyes and optoelectronic materials. The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (fluoro) on the benzaldehyde ring can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a fundamental mechanism in the design of fluorescent molecules.

While specific research detailing the synthesis of dyes directly from this compound is emerging, the principles of dye design strongly support its potential. For instance, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, would yield donor-pi-acceptor (D-π-A) type chromophores. In these systems, the methylamino group acts as the electron donor, the aromatic ring and the newly formed double bond constitute the π-bridge, and the electron-withdrawing groups on the side chain serve as the acceptor. The fluorine atom's inductive effect can further modulate the electronic properties, potentially leading to enhanced quantum yields and solvatochromic behavior.

The photophysical properties of dyes derived from analogous aminobenzaldehydes are well-documented and provide a basis for predicting the behavior of derivatives of this compound. The table below illustrates the typical absorption and emission characteristics of dyes with similar structural motifs.

| Dye Class | Typical Absorption Max (nm) | Typical Emission Max (nm) | Potential Application |

| Styryl Dyes | 400-500 | 500-600 | Organic Light-Emitting Diodes (OLEDs) |

| Coumarin Dyes | 350-450 | 450-550 | Biological Imaging |

| Squaraine Dyes | 600-700 | 650-750 | Photodynamic Therapy |

The incorporation of this compound into these dye skeletons is anticipated to fine-tune their photophysical properties, potentially leading to materials with improved performance in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.

Components in Sensor Development

The development of chemosensors for the selective detection of ions and neutral molecules is a rapidly growing field. Aminobenzaldehyde derivatives have been successfully employed as key components in the design of colorimetric and fluorescent sensors, particularly for anions like fluoride (B91410). frontiersin.org The sensing mechanism often relies on the interaction of the analyte with the N-H proton of the amino or amide group, leading to a measurable change in the absorption or emission spectrum. researchgate.net

This compound is a promising candidate for the development of such sensors. The methylamino group can serve as the recognition site for analytes through hydrogen bonding or deprotonation. Upon binding of an analyte, the electronic properties of the molecule would be altered, resulting in a change in its photophysical properties. For example, interaction with a fluoride ion could lead to deprotonation of the methylamino group, causing a significant color change or a "turn-on" fluorescence response. frontiersin.orgresearchgate.net

The general design of such a sensor would involve the condensation of this compound with a suitable fluorophore or chromophore unit. The table below outlines potential sensor designs and their expected response mechanisms.

| Sensor Design | Target Analyte | Sensing Mechanism | Expected Response |

| Schiff base with a pyrene (B120774) unit | Fluoride ions | Deprotonation of the N-H group | Ratiometric fluorescence change |

| Condensation product with a rhodamine spirolactam | Metal cations (e.g., Cu2+) | Chelation-induced ring-opening | "Turn-on" fluorescence |

| Polymer-bound derivative | Volatile organic compounds (VOCs) | Swelling-induced spectral shift | Colorimetric change |

The strategic placement of the fluorine atom in this compound can also enhance the acidity of the N-H proton, potentially leading to higher sensitivity and selectivity in sensor applications. frontiersin.org

Contribution to Ligand Synthesis for Catalysis

Schiff base ligands, readily synthesized through the condensation of an aldehyde with a primary amine, are ubiquitous in coordination chemistry and catalysis. iosrjournals.orgnih.gov The resulting imine-containing ligands can coordinate to a wide range of metal ions, forming stable complexes that can act as catalysts for various organic transformations. nih.gov

This compound serves as a valuable precursor for the synthesis of a diverse array of Schiff base ligands. By reacting it with different primary amines (e.g., amino acids, diamines, or chiral amines), a library of ligands with varying steric and electronic properties can be generated. The electronic nature of the ligand, influenced by the fluoro and methylamino substituents, can significantly impact the catalytic activity of the corresponding metal complex.

The table below presents examples of ligand types that can be synthesized from this compound and their potential catalytic applications.

| Ligand Type | Metal Complex | Potential Catalytic Application |

| Salen-type Ligands | Mn(III), Co(II) | Asymmetric epoxidation |

| Bidentate N,O-Ligands | Cu(II), Pd(II) | C-C coupling reactions (e.g., Suzuki, Heck) |

| Tridentate N,N,O-Ligands | Fe(III), Ru(II) | Oxidation reactions |

The presence of the fluorine atom can enhance the Lewis acidity of the metal center in the complex, potentially leading to increased catalytic activity. Furthermore, the methylamino group can be functionalized to introduce additional donor atoms or to immobilize the catalyst on a solid support. Research on Schiff base complexes derived from fluorinated benzohydrazides, which are structurally related, has shown promising catalytic and biological activities, suggesting a similar potential for ligands derived from this compound. nih.gov

Strategy in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are particularly well-suited for these approaches. nih.govnih.gov

This compound is an excellent building block for MCRs due to its reactive aldehyde functionality. One of the most prominent examples is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.govnih.govbeilstein-journals.org These heterocyclic scaffolds are of significant interest due to their wide range of biological activities.

By employing this compound in the Biginelli reaction, a library of DHPMs with a 2-fluoro-4-(methylamino)phenyl substituent at the 4-position can be readily synthesized. The fluorine and methylamino groups provide additional points for diversification, allowing for the creation of a focused library of compounds with potential therapeutic applications.

The table below summarizes the use of this compound in a representative multi-component reaction.

| Multi-component Reaction | Reactants | Product Class | Potential Applications |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Dihydropyrimidinones | Calcium channel blockers, Antiviral agents |

| Ugi Reaction | This compound, Aniline (B41778), Acetic acid, Isocyanide | α-Acylamino amides | Enzyme inhibitors |

| Hantzsch Dihydropyridine Synthesis | This compound, Ethyl acetoacetate, Ammonia | Dihydropyridines | Cardiovascular drugs |

The use of this compound in DOS and combinatorial chemistry provides an efficient route to novel heterocyclic compounds with diverse substitution patterns, facilitating the exploration of new chemical space for biological and material science applications. nih.govnih.govbeilstein-journals.org

Future Research Directions and Emerging Trends for 2 Fluoro 4 Methylamino Benzaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For 2-Fluoro-4-(methylamino)benzaldehyde, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will be on "green" chemistry principles that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key areas of development are expected to include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Future research will likely target the development of selective catalysts for the direct introduction of the formyl, fluoro, and methylamino groups onto an aromatic ring, thereby streamlining the synthesis of this compound and its derivatives.

Biocatalysis and Biotransformations: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Research into engineered enzymes for the specific oxidation of a methyl group to an aldehyde or for the regioselective amination of a fluorinated aromatic precursor could provide highly sustainable routes to the target molecule.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. up.ac.zabeilstein-journals.org The development of a continuous flow process for the synthesis of this compound would enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of potentially hazardous reagents. up.ac.zabeilstein-journals.org

Alternative Solvents and Energy Sources: A move away from volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a key trend. Additionally, the use of alternative energy sources such as microwave irradiation or photochemical methods can accelerate reaction rates and reduce energy consumption.

| Synthetic Strategy | Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |

| Flow Chemistry | Improved safety, scalability, and process control |

| Alternative Solvents/Energy | Reduced environmental impact, potential for faster reactions |

Exploration of Unconventional Reactivity and Synergistic Transformations

The unique electronic nature of this compound, with its electron-donating and electron-withdrawing substituents, opens the door to exploring unconventional reactivity patterns. Future research will likely focus on harnessing this reactivity through innovative catalytic strategies.

Photoredox and Electrochemical Catalysis: These methods allow for the generation of reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. organic-chemistry.orgmdpi.comrsc.org For this compound, this could involve, for example, the photocatalytic fluorination of aldehydic C-H bonds to form acyl fluorides or the electrochemical reductive amination of the aldehyde group. organic-chemistry.orgrsc.orgcaltech.edursc.org

Synergistic Catalysis: The combination of two or more catalytic cycles in a single pot can lead to novel and efficient transformations. nih.govresearchgate.netresearchgate.netmdpi.com A promising area of research for this compound would be the synergistic combination of organocatalysis, for the activation of the aldehyde, and transition metal catalysis, for the functionalization of the aromatic ring. nih.govresearchgate.netresearchgate.netmdpi.com This could enable, for instance, the direct asymmetric α-alkylation of the aldehyde while simultaneously performing a cross-coupling reaction at another position on the ring.

C-F Bond Functionalization: While generally considered a strong and inert bond, the activation and functionalization of C-F bonds is a growing area of research. acs.org Given the presence of the fluorine atom, future studies may explore the potential for its selective transformation, providing access to a new range of derivatives that would be otherwise difficult to synthesize.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for new molecules in drug discovery and materials science necessitates the acceleration of the synthesis and screening processes. Automated synthesis platforms and high-throughput experimentation (HTE) are poised to revolutionize this landscape.

Automated Flow Synthesis: The integration of this compound into automated flow synthesis platforms will enable the rapid generation of libraries of derivatives. up.ac.zamdpi.comallfordrugs.com This will be particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where the systematic modification of the core structure is required to optimize biological activity.

High-Throughput Screening (HTS): As a versatile building block, derivatives of this compound are likely to be included in large chemical libraries for HTS campaigns. nih.govnih.govwiley.comresearchgate.net For example, in the search for new kinase inhibitors, a common target in cancer therapy, libraries containing this scaffold could be rapidly screened to identify initial hits. nih.govnih.govwiley.comresearchgate.net The aldehyde functionality also allows for its use in the development of HTS assays for quantifying enzyme activity.

| Technology | Application for this compound |

| Automated Flow Synthesis | Rapid library generation for SAR studies |

| High-Throughput Experimentation | Screening for new drug candidates and materials |

Advanced Computational Design for Targeted Material or Synthetic Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can guide the synthesis of new derivatives with tailored properties and predict their reactivity.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of this compound in various chemical transformations. nih.govresearchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.netacs.org This can help in the rational design of experiments and the optimization of reaction conditions. For instance, DFT can predict the most likely site of electrophilic or nucleophilic attack, guiding the development of selective functionalization strategies. nih.govresearchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.netacs.org

In Silico Design of Functional Molecules: By correlating structural features with desired properties, machine learning algorithms can be used to design new derivatives of this compound with specific electronic, optical, or biological properties. This approach can significantly accelerate the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) or new drug candidates.

Discovery of Novel Applications in Interdisciplinary Scientific Fields

The unique combination of functional groups in this compound makes it a promising candidate for a wide range of applications in various scientific disciplines.

Medicinal Chemistry and Chemical Biology: The fluorinated benzaldehyde (B42025) motif is present in a number of biologically active compounds. Future research will likely explore the synthesis of derivatives of this compound as potential therapeutic agents. Given that substituted benzaldehydes have been investigated as inhibitors of enzymes and for their anti-sickling properties, this is a promising avenue for exploration. nih.govnih.gov Furthermore, the aldehyde group can be used as a reactive handle for bioconjugation, allowing for the labeling of biomolecules. The intrinsic fluorescence of some aromatic amines also suggests that derivatives could be developed as fluorescent probes for biological imaging. illinois.edumdpi.comnih.gov

Materials Science: Fluorinated aromatic compounds are known to have interesting properties for applications in materials science, including in the development of fluoropolymers, OLEDs, and photovoltaic devices. numberanalytics.comrsc.orgnih.govnumberanalytics.com The electronic properties of this compound could be fine-tuned through derivatization to create new organic electronic materials with enhanced charge transport and stability. numberanalytics.comrsc.org

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. The this compound scaffold could serve as a starting point for the discovery of new agrochemicals with improved properties.

| Field | Potential Application |

| Medicinal Chemistry | Enzyme inhibitors, anti-sickling agents, bioconjugation |

| Chemical Biology | Fluorescent probes for cellular imaging |

| Materials Science | Organic electronic materials (e.g., for OLEDs) |

| Agrochemicals | Development of new pesticides and herbicides |

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic protocols for preparing 2-Fluoro-4-(methylamino)benzaldehyde? The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-2-fluorobenzaldehyde with methylamine under controlled conditions, using polar aprotic solvents (e.g., DMF or THF) and catalysts like copper(I) iodide. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents . Post-reaction, the product is isolated through aqueous workup (brine wash), dried with Na₂SO₄, and purified via column chromatography.

Advanced: How can reaction conditions be optimized to improve yield and purity? Key variables include:

- Temperature: Elevated temperatures (60–80°C) enhance reaction kinetics but may promote side reactions.

- Catalyst loading: Copper(I) iodide (5–10 mol%) balances efficiency and cost.

- Solvent choice: DMF improves solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.

Advanced optimization employs Design of Experiments (DoE) to analyze interactions between variables. For example, orthogonal arrays can identify optimal molar ratios of methylamine to aldehyde precursors .

Analytical Characterization

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR: ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and methylamino group (δ 2.8–3.2 ppm). Fluorine coupling (²JHF) splits aromatic protons.

- IR: Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

Advanced: How can overlapping signals in NMR be resolved? Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to deconvolute aromatic proton signals. For example, NOESY can differentiate ortho/meta substituent effects. For fluorinated analogs, ¹⁹F NMR (δ -110 to -120 ppm) provides additional resolution .

Reactivity and Functionalization

Basic: How does the methylamino group influence electrophilic substitution? The –NHCH₃ group acts as an electron donor, directing electrophiles to the para position relative to the aldehyde. This regioselectivity is critical in synthesizing derivatives for drug discovery .

Advanced: What strategies mitigate competing reactions during functionalization? Protecting the aldehyde (e.g., as an acetal) prevents unwanted oxidation. For example, using SEM (2-(trimethylsilyl)ethoxymethyl) groups stabilizes intermediates during cross-coupling reactions .

Safety and Handling

Basic: What first-aid measures are recommended for exposure?

- Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist.

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced: How should air-sensitive derivatives be handled? Use Schlenk lines or gloveboxes under nitrogen/argon. For boronic ester analogs (e.g., pinacol derivatives), ensure strict moisture exclusion to prevent decomposition .

Biological Activity and Mechanisms

Basic: What assays screen for biological activity? Preliminary screens include antimicrobial disk diffusion assays and enzyme inhibition studies (e.g., EGFR kinase assays). LC-MS monitors metabolic stability in vitro .

Advanced: How do structural modifications affect target binding? Introducing electron-withdrawing groups (e.g., –CF₃) enhances binding to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina) and MD simulations predict interactions, validated by SPR (surface plasmon resonance) .

Stability and Degradation

Basic: What storage conditions prevent decomposition? Store under inert gas at –20°C, shielded from light. Desiccants (e.g., silica gel) minimize hydrolysis of the aldehyde group .

Advanced: How are degradation pathways analyzed? Forced degradation studies (acid/base/oxidative stress) with HPLC-MS identify breakdown products. For example, oxidation of the aldehyde to carboxylic acid occurs under H₂O₂ exposure .

Data Interpretation and Contradictions

Advanced: How to resolve discrepancies in bioactivity data?

- Replicate experiments: Ensure consistent cell lines/passage numbers.

- Control for impurities: Side products (e.g., dimerized aldehydes) may skew results; use preparative HPLC for isolation .

- Statistical analysis: Apply ANOVA to assess significance of dose-response variations .

Computational Modeling

Advanced: What DFT parameters predict reaction mechanisms? B3LYP/6-31G(d) optimizes transition states for nucleophilic substitution. Solvent effects (PCM model) improve accuracy for polar intermediates. Fukui indices identify reactive sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products